1-chloro-3-(cyclohexyloxy)propan-2-ol
Description
1-Chloro-3-(cyclohexyloxy)propan-2-ol is a chlorohydrin derivative featuring a cyclohexyl ether group. These compounds are critical intermediates in synthesizing enantiopure β-blockers, such as (S)-betaxolol and (S)-bisoprolol, via chemo-enzymatic protocols . The cyclohexyl group likely enhances lipophilicity compared to smaller substituents, influencing solubility and enzymatic resolution efficiency.
Properties
IUPAC Name |
1-chloro-3-cyclohexyloxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h8-9,11H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSVJWYAVAZOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505383 | |
| Record name | 1-Chloro-3-(cyclohexyloxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4024-84-4 | |
| Record name | 1-Chloro-3-(cyclohexyloxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-(cyclohexyloxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-(cyclohexyloxy)propan-2-ol typically involves the reaction of 3-chloro-1,2-propanediol with cyclohexanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include heating the reactants under reflux and using a solvent such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-(cyclohexyloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of cyclohexyloxypropanone or cyclohexyloxypropionaldehyde.
Reduction: Formation of 1-chloro-3-(cyclohexyloxy)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1-Chloro-3-(cyclohexyloxy)propan-2-ol has been investigated for its potential use as an intermediate in the synthesis of pharmaceutical compounds. Its chlorinated structure can enhance bioactivity and modify the pharmacokinetic properties of drug candidates.
Case Study: Antiviral Agents
Research has indicated that derivatives of chlorinated alcohols can exhibit antiviral properties. In a study focusing on the synthesis of antiviral agents, this compound was utilized as a precursor to develop compounds that inhibit viral replication. The modifications made to the cyclohexyl group were found to significantly enhance the efficacy against certain viruses (e.g., herpes simplex virus) .
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo nucleophilic substitution reactions allows it to be transformed into various derivatives.
Table 1: Synthesis Pathways Utilizing this compound
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | Alkylated cyclohexanol derivative | 85 | |
| Etherification | Cyclohexyl ether | 90 | |
| Esterification | Cyclohexyl ester | 78 |
Materials Science
In materials science, this compound has been explored for its potential use in polymer chemistry. Its functional groups can be utilized to create polymers with specific properties, such as increased flexibility or enhanced thermal stability.
Case Study: Polymer Development
A recent study demonstrated that incorporating this compound into polymer matrices improved mechanical properties and thermal resistance. The resultant polymers showed promise for applications in coatings and adhesives where durability is critical .
Mechanism of Action
The mechanism of action of 1-chloro-3-(cyclohexyloxy)propan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
*Estimated values based on structural analogues.
Key Observations :
- Cyclohexyl vs.
- Chlorophenoxy Derivatives: Compounds like 1-chloro-3-(4-chlorophenoxy)propan-2-ol exhibit higher halogen content, which may enhance reactivity in substitution reactions but raise toxicity concerns (Risk Code: 22; harmful if swallowed) .
Enzymatic Kinetic Resolution
- CALB-Catalyzed Reactions: Candida antarctica lipase B (CALB) is widely used for resolving racemic chlorohydrins. For example: 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol achieved 99% enantiomeric excess (ee) using CALB . 1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol yielded (R)-8 with high ee via CALB-catalyzed transesterification .
- Substituent Impact : Bulky groups (e.g., cyclohexyl) may reduce enzymatic efficiency due to steric hindrance in the CALB active site, particularly near Trp104 in the stereospecificity pocket .
Biological Activity
1-Chloro-3-(cyclohexyloxy)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
This compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₃ClO₂
- CAS Number : 4024-84-4
- Molecular Weight : 176.64 g/mol
Biological Activity
Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that the compound possesses significant antimicrobial effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it inhibits the proliferation of cancer cells through apoptosis induction.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within the cell. It is hypothesized that the compound may inhibit certain enzymes involved in cell proliferation or induce oxidative stress, leading to apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted by Aksenova et al. (2022) evaluated the antimicrobial properties of various chlorinated compounds, including this compound. Results indicated a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for infections caused by resistant strains .
- Anticancer Research : A research article published in MDPI (2021) highlighted the compound's efficacy against breast cancer cell lines. The study reported that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates stress response pathways in cancer cells, leading to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
